molecular formula C22H30ClNO2 B1261246 Levopropoxyphene hydrochloride

Levopropoxyphene hydrochloride

Numéro de catalogue: B1261246
Poids moléculaire: 375.9 g/mol
Clé InChI: QMQBBUPJKANITL-TVNLMDKXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levopropoxyphene hydrochloride is a hydrochloride. It contains a levopropoxyphene.

Applications De Recherche Scientifique

Pharmacological Background

Levopropoxyphene was developed by Eli Lilly and Company and received FDA approval in 1962. It was marketed under the trade name Novrad until its withdrawal from the market in the 1970s due to safety concerns related to its enantiomer, dextropropoxyphene, which was associated with serious adverse effects including cardiac toxicity . Despite its withdrawal, levopropoxyphene remains a subject of interest due to its unique pharmacological profile.

Mechanism of Action:
Levopropoxyphene acts as an antitussive by modulating the cough reflex through interaction with opioid receptors, although it binds poorly to sigma-1 receptors compared to other antitussives . Its action is primarily central, affecting the brain's cough center.

Historical Context and Market Presence

Levopropoxyphene was initially introduced as a safer alternative to other opioid-based cough suppressants. However, following reports of adverse events linked to its use and that of its more potent enantiomer, it was removed from the market. The compound's historical usage highlights the challenges faced in balancing efficacy with safety in pharmaceutical development.

Antitussive Efficacy

Levopropoxyphene has been studied for its effectiveness in treating nonproductive coughs. Clinical trials indicated that doses around 100 mg taken multiple times a day could effectively reduce cough frequency without significant analgesic effects .

Table 1: Summary of Clinical Findings

Study ReferenceDosagePopulationMain Findings
100 mg, 6 times/dayAdults with nonproductive coughSignificant reduction in cough frequency; nausea reported as a common adverse effect
VariedGeneral populationWithdrawal due to safety concerns; noted cardiac risks associated with related compounds

Formulation Studies

Research has explored the formulation of levopropoxyphene in various delivery systems, including oral suspensions and capsules. These studies focus on optimizing bioavailability and minimizing gastrointestinal side effects.

Table 2: Formulation Characteristics

Formulation TypeAdvantagesDisadvantages
Oral SuspensionRapid absorption; customizable dosageStability issues; taste masking required
CapsulesImproved stability; easier dosingSlower onset of action; potential for gastrointestinal discomfort

Case Studies

  • Case Study on Efficacy : A clinical trial involving 50 participants demonstrated that levopropoxyphene significantly reduced coughing episodes compared to a placebo. Adverse effects included nausea but were generally manageable .
  • Safety Profile Analysis : A retrospective analysis highlighted the risks associated with levopropoxyphene and its enantiomers, emphasizing the importance of monitoring for cardiovascular effects during treatment .
  • Comparative Study : A study comparing levopropoxyphene with other antitussives found that while it was effective, it had a higher incidence of gastrointestinal side effects compared to non-opioid alternatives like dextromethorphan .

Propriétés

Formule moléculaire

C22H30ClNO2

Poids moléculaire

375.9 g/mol

Nom IUPAC

[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydron;chloride

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22-;/m1./s1

Clé InChI

QMQBBUPJKANITL-TVNLMDKXSA-N

SMILES isomérique

[H+].CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.[Cl-]

SMILES canonique

[H+].CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.[Cl-]

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levopropoxyphene hydrochloride
Reactant of Route 2
Reactant of Route 2
Levopropoxyphene hydrochloride
Reactant of Route 3
Reactant of Route 3
Levopropoxyphene hydrochloride
Reactant of Route 4
Reactant of Route 4
Levopropoxyphene hydrochloride
Reactant of Route 5
Reactant of Route 5
Levopropoxyphene hydrochloride
Reactant of Route 6
Reactant of Route 6
Levopropoxyphene hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.